molecular formula C18H19NO6 B604973 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one CAS No. 890405-51-3

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one

Cat. No. B604973
M. Wt: 345.351
InChI Key: HLYXFAINZWNIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is a butyrolactone derivative . It has been used to investigate the potential effects of metformin on inflammatory lung injury . It is an mTOR agonist that inhibits autophagy . It has been found to suppress FcεRI-mediated mast cell degranulation via the inhibition of mTORC2-Akt signaling .


Chemical Reactions Analysis

3BDO has been found to decrease β-hexosaminidase, interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α) release in murine bone marrow-derived mast cells (BMMCs) after FcεRI cross-linking . This was associated with an increase in mTOR complex 1 (mTORC1) signaling but a decrease in activation of Erk1/2, Jnk, and mTORC2-Akt .


Physical And Chemical Properties Analysis

3BDO has a molecular weight of 327.3 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 327.11067264 g/mol . Its topological polar surface area is 81.4 Ų .

Scientific Research Applications

Corrosion Inhibition

One notable application of compounds related to 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one is in the field of corrosion inhibition. A study by Kalia et al. (2020) discussed synthesized oxadiazole derivatives and their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research demonstrates the potential of such derivatives in protecting industrial materials from corrosion.

Radical Intermediates in Oxidation Reactions

Another area of application is the study of radical intermediates generated in oxidation reactions. The research by Majzlík et al. (2011) involved the oxidation of substituted 4-methylphenols and tracked the formation of benzyl radicals, which is crucial in understanding various chemical reaction mechanisms.

Inhibition of Apoptosis in Vascular Endothelial Cells

A novel butyrolactone derivative closely related to 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been studied for its effects on apoptosis in vascular endothelial cells. Wang et al. (2007) found that this derivative can increase cell viability and inhibit apoptosis, showing potential therapeutic applications in cardiovascular diseases.

Enantioselective Synthesis in Organic Chemistry

The compound's derivatives are also used in enantioselective synthesis, an important process in organic chemistry. Barroso et al. (2004) discussed the synthesis of substituted oxindoles and benzylic acids, highlighting the compound's role in creating complex organic molecules.

Development of Novel Heterocycles

The development of novel heterocycles is another application. Research on compounds such as 3,4-dihydro-2H-benzo[1,4]oxazines, which are related to 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, demonstrates their relevance in biological and medicinal studies as described by 詹淑婷 (2012).

Antioxidant and Light Stabilizing Properties

The compound and its derivatives show potential in acting as antioxidants and light stabilizers. Carloni et al. (1993) examined the reactions of certain nitroxides and phenoxy radicals, indicating their significance in polymer degradation and stability.

properties

IUPAC Name

3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZIVKEZRHGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Reactant of Route 2
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Reactant of Route 3
Reactant of Route 3
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Reactant of Route 4
Reactant of Route 4
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Reactant of Route 5
Reactant of Route 5
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Reactant of Route 6
Reactant of Route 6
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.